molecular formula C6H9NO B8586068 1-(2,5-Dihydropyrrol-1-yl)ethanone

1-(2,5-Dihydropyrrol-1-yl)ethanone

Cat. No.: B8586068
M. Wt: 111.14 g/mol
InChI Key: ZVNLFLBMINTOIZ-UHFFFAOYSA-N
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Description

1-(2,5-Dihydropyrrol-1-yl)ethanone is an organic compound characterized by a pyrrole ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dihydropyrrol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dihydropyrrol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-(2,5-Dihydropyrrol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through interactions with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity.

Comparison with Similar Compounds

  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
  • 4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Uniqueness: 1-(2,5-Dihydropyrrol-1-yl)ethanone is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C6H9NO/c1-6(8)7-4-2-3-5-7/h2-3H,4-5H2,1H3

InChI Key

ZVNLFLBMINTOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=CC1

Origin of Product

United States

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